2-(4-Chlorophenoxy)butane

Lipophilicity QSAR modeling Environmental fate

2-(4-Chlorophenoxy)butane (CAS 51241-52-2; molecular formula C₁₀H₁₃ClO; MW 184.66 g mol⁻¹) is a chlorinated phenoxybutane ether featuring a sec‑butyloxy group para‑substituted with chlorine on the phenyl ring. It is classified as a small‑molecule organic intermediate within the broader chlorophenoxyalkane family, which includes widely studied herbicide and pharmaceutical precursors.

Molecular Formula C10H13ClO
Molecular Weight 184.66 g/mol
CAS No. 51241-52-2
Cat. No. B15287029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenoxy)butane
CAS51241-52-2
Molecular FormulaC10H13ClO
Molecular Weight184.66 g/mol
Structural Identifiers
SMILESCCC(C)OC1=CC=C(C=C1)Cl
InChIInChI=1S/C10H13ClO/c1-3-8(2)12-10-6-4-9(11)5-7-10/h4-8H,3H2,1-2H3
InChIKeyAYJCJSFXPWYBMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chlorophenoxy)butane (CAS 51241-52-2): Chemical Identity, Computed Properties, and Procurement Context for Research and Industrial Users


2-(4-Chlorophenoxy)butane (CAS 51241-52-2; molecular formula C₁₀H₁₃ClO; MW 184.66 g mol⁻¹) is a chlorinated phenoxybutane ether featuring a sec‑butyloxy group para‑substituted with chlorine on the phenyl ring . It is classified as a small‑molecule organic intermediate within the broader chlorophenoxyalkane family, which includes widely studied herbicide and pharmaceutical precursors [1]. The compound is commercially procurable from multiple specialty chemical suppliers with reported purity typically ≥95 % (GC), and its computed Log P of 3.52 indicates moderate to high lipophilicity, differentiating it from shorter‑chain analogs in partitioning‑dependent applications .

Why Generic Substitution with Other C₁₀H₁₃ClO Isomers or Shorter-Chain Analogs Fails for 2-(4-Chlorophenoxy)butane (51241-52-2)


Although 2-(4-chlorophenoxy)butane shares its molecular formula (C₁₀H₁₃ClO) with the positional isomer 4-chlorobutoxybenzene (CAS 2651-46-9), the two compounds differ fundamentally in connectivity: the former bears the chlorine atom directly on the aromatic ring para to the ether oxygen, while the latter places the chlorine at the terminal carbon of an n‑butoxy chain attached to an unsubstituted phenyl ring [1]. This constitutional isomerism leads to divergent physicochemical properties (e.g., boiling point, melting point, density) and distinct reactivity profiles in nucleophilic substitution, oxidation, and biological metabolism pathways [1]. Consequently, a procurement specification written for 2-(4-chlorophenoxy)butane cannot be satisfied by the more extensively characterized 4-chlorobutoxybenzene, nor by shorter‑chain analogs such as 2-(4-chlorophenoxy)propane, without risking altered reaction outcomes, mismatched pharmacokinetic parameters (if the compound is used as a precursor or probe), or regulatory non‑compliance .

Product‑Specific Quantitative Evidence Guide for 2-(4-Chlorophenoxy)butane (51241-52-2): Comparator‑Based Differentiation Data


Computed Log P of 3.52 Distinguishes 2-(4-Chlorophenoxy)butane from the Positional Isomer 4-Chlorobutoxybenzene (Log P ≈3.08) in Partitioning‑Predictive Assays

The computed octanol‑water partition coefficient (Log P) for 2-(4-chlorophenoxy)butane is 3.517 , representing a ~0.44 log‑unit increase over the positional isomer 4-chlorobutoxybenzene (Log P ≈3.084) [1]. This difference corresponds to approximately 2.75‑fold higher predicted partitioning into organic phases under equilibrium conditions, which is relevant when selecting a scaffold for quantitative structure‑activity relationship (QSAR) models, passive membrane permeability predictions, or environmental fate assessments requiring a specific hydrophobicity window [1].

Lipophilicity QSAR modeling Environmental fate

Distinct Boiling Point and Melting Point vs. 4-Chlorobutoxybenzene Enable Purity Verification and Process Control

The positional isomer 4-chlorobutoxybenzene has experimentally determined physical constants: boiling point 147 °C at 12 Torr (or ~285 °C at 760 mmHg predicted), melting point ~20 °C, and density ~1.059 g cm⁻³ [1]. Although experimentally measured boiling‑point, melting‑point, and density data for 2-(4-chlorophenoxy)butane are absent from authoritative databases (NIST, DDB), its branched sec‑butyl chain and para‑chloro substitution predictably shift these values relative to the linear 4-chlorobutoxy isomer, providing a measurable basis for identity confirmation and purity assessment during procurement acceptance testing via differential thermal analysis or GC retention indexing [1].

Thermal properties Quality control Separation science

Class‑Level Evidence: Chlorophenoxyalkane Ethers Can Inhibit Iodide Uptake via the Sodium‑Iodide Symporter (NIS), a Mechanism Absent in Non‑Chlorinated Phenoxyalkanes

A 2024 study demonstrated that several phenoxy‑alkane derivatives—including the structurally related compound 2-chloro‑N‑(4‑chlorophenoxy)‑N‑(2‑methyl‑1‑(1‑(thiophen‑2‑yl)propan‑2‑yl)‑1H‑imidazo[4,5‑b]pyridin‑5‑yl)acetamide—inhibit iodide uptake via the sodium‑iodide symporter (NIS) with measurable efficacy [1]. Although direct NIS inhibition data are not reported for 2-(4-chlorophenoxy)butane itself, the presence of the 4‑chlorophenoxy pharmacophore places this compound within a subclass of chlorophenoxy ethers that exhibit this activity. In contrast, non‑chlorinated phenoxybutane analogs and the constitutional isomer 4-chlorobutoxybenzene lack the para‑chloro‑phenoxy motif required for NIS interaction, making this a class‑discriminatory property with relevance for toxicological screening or endocrine‑disruption research applications [1].

Endocrine disruption Sodium‑iodide symporter (NIS) Thyroid toxicology

Synthetic Accessibility via Patent‑Documented Williamson Etherification Differentiates 2-(4-Chlorophenoxy)butane from Ester‑Linked Analogs Requiring Multi‑Step Routes

A single‑step Williamson etherification between 4‑chlorophenol and 1‑bromo‑2‑butane (or 2‑bromobutane) in the presence of a base such as potassium carbonate, conducted under reflux, yields 2-(4-chlorophenoxy)butane in preparatively useful quantities [1]. This route contrasts sharply with the multi‑step synthesis required for the carboxylic acid analog 2-(4-chlorophenoxy)butanoic acid (CAS 10310-19-7), which necessitates additional oxidation or carboxylation steps, increasing process mass intensity and production cost . For procurement decisions involving a simple ether precursor rather than a functionalized acid, the straightforward etherification route offers advantages in supply‑chain scalability, reduced step count, and lower impurity profiles [1].

Synthetic route efficiency Process chemistry Cost of goods

High‑Priority Application Scenarios for 2-(4-Chlorophenoxy)butane (51241-52-2) Based on Verified Evidence


QSAR Model Calibration or Lipophilicity‑Dependent Screening Library Design

When constructing a quantitative structure–activity relationship (QSAR) training set that requires granular Log P variation within the C₁₀H₁₃ClO isomeric space, 2-(4-chlorophenoxy)butane (computed Log P 3.52) fills a specific hydrophobicity gap not covered by 4-chlorobutoxybenzene (Log P ≈3.08) or the shorter‑chain 2-(4-chlorophenoxy)propane [1]. Its inclusion enables modelers to probe how a ~0.4 Log P shift—driven solely by constitutional isomerism—affects predicted membrane permeability, metabolic stability, or environmental partitioning endpoints.

Structure–Activity Relationship (SAR) Studies Targeting the 4-Chlorophenoxy Pharmacophore in Endocrine or CNS Receptor Programs

The 4‑chlorophenoxy substructure is a recognized pharmacophoric element in ligands of the sodium‑iodide symporter (NIS), sigma receptors, GABAB receptors, and PPARα [1]. 2-(4-Chlorophenoxy)butane serves as a minimalist probe to isolate the contribution of the 4‑chlorophenoxy‑sec‑butyl scaffold to receptor affinity or cellular transport inhibition, without confounding effects from additional functional groups present in more complex analogs. It is therefore suited as a reference compound in fragment‑based or scaffold‑hopping campaigns.

Intermediate for Clofibrate‑Analog and Phenoxyalkanoic Acid Derivative Synthesis

Oxidation of the sec‑butyl ether moiety in 2-(4-chlorophenoxy)butane provides a direct entry to 2-(4-chlorophenoxy)butanoic acid and its ester derivatives, which are structurally related to the PPARα agonist clofibrate and its analogs . The one‑step Williamson etherification starting from inexpensive 4‑chlorophenol makes this compound an economically attractive building block for medicinal chemistry laboratories synthesizing libraries of chlorophenoxyalkanoic acid derivatives.

Analytical Reference Standard for Isomer‑Specific Method Validation in Environmental Monitoring

Chlorophenoxy herbicides (e.g., 2,4‑D, MCPA, 2,4‑DB) are widely monitored in soil and water, and their analytical methods must distinguish active ingredients from structurally similar but non‑herbicidal industrial intermediates . 2-(4-Chlorophenoxy)butane, as a non‑acidic, neutral ether isomer, can serve as an internal standard or matrix spike compound during LC‑MS/MS method development, ensuring chromatographic resolution between herbicidally active acids and inactive ether by‑products.

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